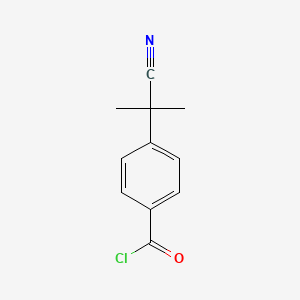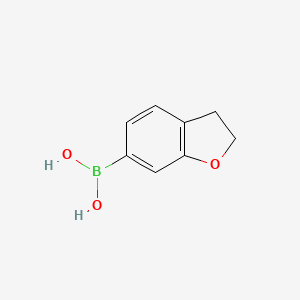
(2,3-二氢苯并呋喃-6-基)硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,3-Dihydrobenzofuran-6-yl)boronic acid is an organic compound with the molecular formula C8H9BO3. It is a derivative of benzofuran, a heterocyclic compound known for its wide range of biological and pharmacological activities
科学研究应用
(2,3-Dihydrobenzofuran-6-yl)boronic acid has several scientific research applications:
作用机制
Target of Action
Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions , suggesting that its targets could be various organic compounds in a chemical reaction.
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, (2,3-Dihydrobenzofuran-6-yl)boronic acid acts as an organoboron reagent . It interacts with its targets by transferring its boron atom to the target molecule, facilitating the formation of new carbon-carbon bonds .
Biochemical Pathways
The compound’s role in suzuki-miyaura cross-coupling reactions suggests it may influence pathways involving the synthesis of complex organic molecules .
Pharmacokinetics
Its physical properties, such as its solid form and molecular weight of 16397 , may influence its bioavailability.
Result of Action
The molecular and cellular effects of (2,3-Dihydrobenzofuran-6-yl)boronic acid are largely dependent on its role in chemical reactions. In Suzuki-Miyaura cross-coupling reactions, it contributes to the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .
Action Environment
The action, efficacy, and stability of (2,3-Dihydrobenzofuran-6-yl)boronic acid can be influenced by various environmental factors. For instance, it is recommended to store the compound under an inert atmosphere (nitrogen or argon) at 2-8°C to maintain its stability .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydrobenzofuran-6-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds . This reaction employs palladium catalysts and boronic acids or esters as reagents. The general reaction conditions include the use of a base, such as potassium carbonate, in an aqueous or alcoholic solvent under an inert atmosphere .
Industrial Production Methods
Industrial production of (2,3-Dihydrobenzofuran-6-yl)boronic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions
(2,3-Dihydrobenzofuran-6-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the boronic acid group to a hydroxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The boronic acid group can be substituted with other functional groups through reactions like the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water. The reactions are typically carried out under an inert atmosphere to prevent oxidation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura coupling can produce various biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
相似化合物的比较
Similar Compounds
Benzofuran: The parent compound, known for its wide range of biological activities.
2,3-Dihydrobenzofuran: A closely related compound with similar structural features.
Boronic Acids: A class of compounds widely used in organic synthesis and medicinal chemistry.
Uniqueness
(2,3-Dihydrobenzofuran-6-yl)boronic acid is unique due to its combination of the benzofuran scaffold and the boronic acid functional group. This combination imparts unique chemical reactivity and biological activity, making it a valuable compound in various research fields .
属性
IUPAC Name |
2,3-dihydro-1-benzofuran-6-ylboronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO3/c10-9(11)7-2-1-6-3-4-12-8(6)5-7/h1-2,5,10-11H,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQULHKYTKYFWIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(CCO2)C=C1)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70726700 |
Source


|
| Record name | 2,3-Dihydro-1-benzofuran-6-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
763120-44-1 |
Source


|
| Record name | 2,3-Dihydro-1-benzofuran-6-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
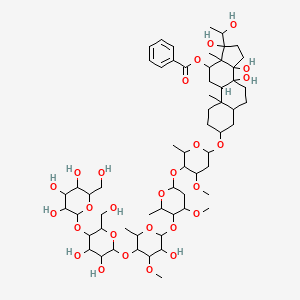
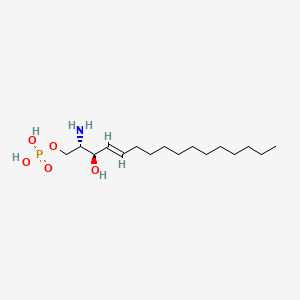
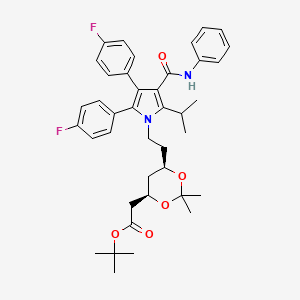
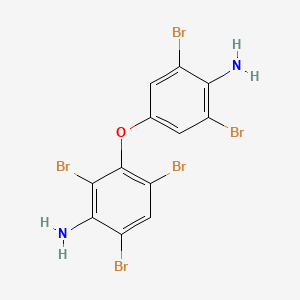
![Pentadecanoic Acid 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7](/img/new.no-structure.jpg)
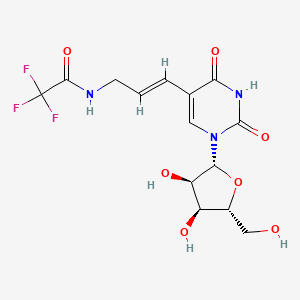
![benzyl (1R,3S)-2,2-dimethyl-3-[(E)-(2-oxothiolan-3-ylidene)methyl]cyclopropane-1-carboxylate](/img/structure/B591447.png)
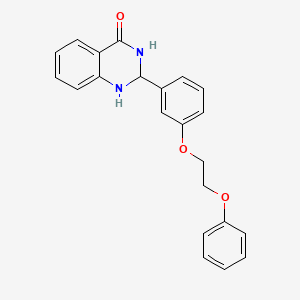
![2-(Dibenzo[b,d]furan-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B591449.png)
